molecular formula C14H10ClNO5S B14268343 2-[3-(Chlorosulfonyl)benzamido]benzoic acid CAS No. 183871-39-8

2-[3-(Chlorosulfonyl)benzamido]benzoic acid

Cat. No.: B14268343
CAS No.: 183871-39-8
M. Wt: 339.8 g/mol
InChI Key: BQYLNIDMWUUPND-UHFFFAOYSA-N
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Description

2-[3-(Chlorosulfonyl)benzamido]benzoic acid is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the benzamido group is substituted with a chlorosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Chlorosulfonyl)benzamido]benzoic acid typically involves the condensation of benzoic acid derivatives with amines in the presence of suitable catalysts. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure the highest efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Chlorosulfonyl)benzamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2-[3-(Chlorosulfonyl)benzamido]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of novel compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(Chlorosulfonyl)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    3-(Chlorosulfonyl)benzoic acid: A closely related compound with similar chemical properties.

    4-(Chlorosulfonyl)benzoic acid: Another derivative with the chlorosulfonyl group in a different position.

    Sulfonyl chlorides: A broader class of compounds with similar reactivity.

Uniqueness

2-[3-(Chlorosulfonyl)benzamido]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

183871-39-8

Molecular Formula

C14H10ClNO5S

Molecular Weight

339.8 g/mol

IUPAC Name

2-[(3-chlorosulfonylbenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H10ClNO5S/c15-22(20,21)10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19)

InChI Key

BQYLNIDMWUUPND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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